Cinchophen (2-phenylquinoline-4-carboxylic acid, CAS 132-60-5) is a bifunctional heteroaromatic building block characterized by a quinoline core substituted with a 2-phenyl group and a 4-carboxylic acid moiety. In modern industrial and research procurement, it is primarily sourced as a rigid, pi-extended ligand for organometallic complexes (such as phosphorescent iridium and platinum emitters) and as a versatile precursor for synthesizing complex quinoline-4-carboxamides and ester-flanked organic field-effect transistor (OFET) materials [1]. Its dual functionality allows it to undergo standard carboxylic acid derivatization while the 2-phenyl ring provides an essential site for cyclometalation or extended conjugation, making it a specific intermediate in advanced materials and medicinal chemistry workflows.
Substituting Cinchophen with closely related analogs fundamentally alters reaction pathways and material properties. Replacing it with quinoline-4-carboxylic acid removes the 2-phenyl ring, eliminating the capacity for C^N cyclometalation required for assembling luminescent transition metal complexes and reducing the pi-conjugation necessary for organic semiconductor applications [1]. Conversely, substitution with its esterified analog, neocinchophen, removes the acidic proton (pKa ~3.6), drastically shifting the partition coefficient and rendering the molecule insoluble in aqueous alkaline solutions, which disrupts base-catalyzed aqueous workflows and prevents direct amidation[2]. Consequently, buyers must procure the exact 2-phenylquinoline-4-carboxylic acid structure when both extended pi-system sterics and a free carboxylate handle are required.
Cinchophen serves as a C^N cyclometalating ligand for transition metals due to its 2-phenyl group, which is structurally absent in generic quinoline-4-carboxylic acid. When reacted with Iridium(III) precursors, the 2-phenyl ring of cinchophen undergoes cyclometalation to form C^N coordinated complexes that exhibit yellow to deep red phosphorescence (emission ~560 nm to >600 nm depending on auxiliary ligands) [1]. Generic quinoline-4-carboxylic acid cannot undergo this specific C-H activation and is restricted to N- or O-coordination, failing to produce the desired cyclometalated photophores.
| Evidence Dimension | Ligand coordination mode and emission capability |
| Target Compound Data | Enables C^N cyclometalation yielding Ir(III) complexes with strong yellow/red emission (~560 nm) |
| Comparator Or Baseline | Quinoline-4-carboxylic acid (Lacks C^N cyclometalation capability; non-emissive in this modality) |
| Quantified Difference | Binary structural divergence (C^N vs. N/O coordination) |
| Conditions | Reaction with Ir(III) or Pt(II) metal precursors in standard organometallic synthesis |
Crucial for researchers and material scientists procuring ligands specifically for the synthesis of phosphorescent OLED emitters or luminescent probes.
The presence of the free carboxylic acid gives Cinchophen a pKa of approximately 3.6 to 4.0, allowing it to be fully deprotonated and solubilized in standard aqueous bases (e.g., 10% KOH or sodium carbonate) [1]. In contrast, its common commercial analog, neocinchophen (the ethyl ester), is a neutral, highly lipophilic molecule that remains insoluble in aqueous alkaline solutions. This difference dictates purification and extraction workflows: Cinchophen can be separated from neutral organic byproducts via acid-base liquid-liquid extraction, whereas neocinchophen requires purely organic chromatographic separation.
| Evidence Dimension | Aqueous alkaline solubility (pH > 8) |
| Target Compound Data | Highly soluble (forms water-soluble carboxylate salt) |
| Comparator Or Baseline | Neocinchophen (Insoluble in aqueous base) |
| Quantified Difference | Complete phase divergence in basic aqueous extraction |
| Conditions | Liquid-liquid extraction using 10% KOH or Na2CO3 / organic solvent |
Allows process chemists to utilize scalable, cost-effective acid-base extraction workflows rather than relying on solvent-intensive chromatography.
As a synthetic building block, Cinchophen provides a direct pathway to 4-position esters and amides, such as propargyl esters used in click chemistry. Standard activation and esterification of the Cinchophen carboxylate routinely achieves isolated yields of 86% or higher [1]. If a buyer were to start with 2-phenylquinoline instead, functionalizing the 4-position would require low-yield C-H activation or multi-step halogenation sequences. The pre-installed carboxylic acid bypasses these steps, directly enabling library synthesis.
| Evidence Dimension | Synthetic steps and yield to 4-functionalized derivatives |
| Target Compound Data | 1-2 steps, >85% yield via direct esterification/amidation |
| Comparator Or Baseline | 2-phenylquinoline (Requires >3 steps or low-yield C-H functionalization) |
| Quantified Difference | Elimination of 2+ synthetic steps; significantly higher overall yield |
| Conditions | Standard esterification/amidation conditions |
Directly reduces raw material costs and synthesis time for medicinal chemistry and materials science libraries.
Cinchophen is utilized as a primary ligand for the synthesis of cyclometalated Iridium(III) and Platinum(II) complexes. Its 2-phenyl group enables stable C^N coordination, while the 4-carboxylic acid can be further functionalized or used to tune solubility, supporting the development of deep-red OLED emitters and luminescent biological probes [1].
The compound serves as a pi-extended core for synthesizing ester-flanked quinoline semiconductors. The 4-carboxylic acid allows for the introduction of solubilizing ester groups, while the 2-phenyl ring extends the conjugated system, which is required for achieving balanced electron and hole mobilities in ambipolar OFET architectures [2].
In medicinal chemistry, Cinchophen is a direct starting material for generating libraries of 2-phenylquinoline-4-carboxylate and carboxamide derivatives. Its pre-installed carboxylate allows for coupling with various alcohols and amines, streamlining the synthesis of novel glycoconjugates and antimicrobial agents via click chemistry and standard coupling protocols [3].
Irritant